molecular formula C13H25N3O B11990180 N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide

N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide

Cat. No.: B11990180
M. Wt: 239.36 g/mol
InChI Key: OOJYUAZVGHSHRV-UHFFFAOYSA-N
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Description

Historical Context of Piperazine-Based Pharmacophores

Piperazine derivatives have dominated neuropharmacology since the 1950s, with their evolution mirroring paradigm shifts in receptor targeting strategies. Early applications focused on antipsychotics (e.g., trifluoperazine) exploiting piperazine’s capacity to modulate dopamine D2 receptors. The 1990s saw diversification into serotonin receptors (5-HT1A/2A), exemplified by WAY-100635 (Figure 1), a potent 5-HT1A antagonist containing the N-(2-(1-piperazinyl)ethyl)carboxamide substructure.

Table 1: Evolution of Piperazine-Containing Therapeutics (2011–2023)

Therapeutic Class Representative Drug Target Structural Features
Antidepressants Vortioxetine 5-HT1A/1B, SERT N,N'-diaryl piperazine
Antineoplastics Palbociclib CDK4/6 N-alkyl, N'-acyl piperazine
Antivirals Fostemsavir HIV gp120 Piperazine sulfonate prodrug
Kinase Inhibitors Bosutinib Bcr-Abl N-methylpiperazine side chain

Data derived from FDA approvals and clinical trial reports.

The piperazine ring’s synthetic versatility enabled rapid generation of structure-activity relationship (SAR) libraries. Key innovations include:

  • Conformational Restriction : Introduction of cyclohexane spacers (as in this compound) to reduce entropic penalties during receptor binding.
  • Bioisosteric Replacement : Substitution of traditional benzamide groups with cyclohexanecarboxamide to improve metabolic stability while maintaining hydrogen-bond donor/acceptor profiles.

Position Within Sulfonamide and Carboxamide Drug Development Trajectories

The compound’s design synergizes two parallel medicinal chemistry trends:

A. Sulfonamide Optimization
While this compound lacks sulfonamide groups, its development informed by sulfonamide drug optimization principles:

  • Polar Surface Area Modulation : Replacement of sulfonamide’s sulfonyl group with carboxamide maintains hydrogen-bonding capacity (3.5 Å donor-acceptor distance) while reducing acidity (pKa ~10 vs. sulfonamide’s pKa ~5).
  • Stereoelectronic Tuning : Cyclohexane’s chair conformation positions the carboxamide carbonyl orthogonal to the piperazine plane, mimicking sulfonamide’s preferred bioactive conformation in 5-HT1A antagonists.

B. Carboxamide Renaissance
Post-2010 drug approvals demonstrate carboxamide’s resurgence as a privileged motif:

Table 2: Carboxamide-Containing FDA-Approved Drugs (2015–2023)

Drug Name Indication Carboxamide Position Partner Heterocycle
Venetoclax CLL Central linker Piperazine
Abemaciclib Breast cancer Kinase hinge binder Piperazine
Zavegepant Migraine CGRP antagonist core Piperidine

Data from FDA Orange Book and clinical pharmacology reviews.

This compound epitomizes this trend through:

  • Dual Hydrogen-Bond Networks : The carboxamide’s NH and C=O groups engage complementary residues in GPCR binding pockets (e.g., 5-HT1A transmembrane domains), mimicking endogenous ligand interactions.
  • Metabolic Shield Design : Cyclohexane’s steric bulk protects the adjacent carboxamide from hepatic amidase cleavage, addressing a key limitation of earlier arylpiperazine antidepressants.

Synthetic routes to this scaffold prioritize atom economy and chirality control. A representative large-scale synthesis (Scheme 1) uses:

  • Piperazine Alkylation : Reaction of 1-piperazineethanol with tert-butyl bromoacetate (75% yield, DMF/K2CO3)
  • Carboxamide Coupling : EDCI/HOBt-mediated conjugation with cyclohexanecarboxylic acid (82% yield)
  • Deprotection : TFA cleavage of tert-butyl group (quantitative).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide

InChI

InChI=1S/C13H25N3O/c17-13(12-4-2-1-3-5-12)15-8-11-16-9-6-14-7-10-16/h12,14H,1-11H2,(H,15,17)

InChI Key

OOJYUAZVGHSHRV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCN2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-(1-piperazinyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Neurological Applications

The compound exhibits promising activity as a modulator of serotonin receptors, particularly the 5-HT1A subtype. This receptor is crucial in the regulation of mood and anxiety disorders. Research indicates that compounds similar to N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide can effectively enhance serotonergic signaling, which may lead to therapeutic benefits for conditions like depression and anxiety disorders .

Case Study: Antidepressant Effects

In studies involving animal models, compounds with similar structures have demonstrated the ability to increase serotonin levels in the brain, leading to antidepressant-like effects. For instance, WAY 100635, a related compound, was shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, suggesting a mechanism through which these compounds may exert their effects .

Anticancer Activity

The compound's structural characteristics also suggest potential anticancer applications. Piperazine derivatives have been explored for their cytotoxic effects against various cancer cell lines. For example, hybrid derivatives incorporating piperazine have shown significant activity against human cancer cell lines, including breast and lung cancers .

Table: Anticancer Activity of Piperazine Derivatives

Compound NameCancer TypeEC50 Value (µM)Mechanism
Compound 4Breast<10Cytotoxicity via apoptosis
Compound 3Lung0.8Inhibition of cell proliferation
Betulinic Acid DerivativeMelanoma0.7Induction of cell death

These findings suggest that this compound could potentially be developed into a therapeutic agent targeting cancer through mechanisms such as apoptosis and inhibition of cell growth.

Pharmacological Insights

The pharmacological profile of this compound indicates its utility as a calcium channel blocker and an acetylcholinesterase inhibitor. This dual action could make it beneficial for treating neurodegenerative diseases such as Alzheimer's disease . The modulation of calcium channels is critical in neuronal excitability and neurotransmitter release, while inhibition of acetylcholinesterase can enhance cholinergic signaling.

Case Study: Neuroprotective Effects

Research has indicated that piperazine-based compounds can protect neuronal cells from oxidative stress and apoptosis, further supporting their potential role in neuroprotection .

Mechanism of Action

The mechanism of action of N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

The structural and functional analogs of WAY-100635 are primarily developed to optimize receptor binding, pharmacokinetics, or diagnostic utility. Below is a comparative analysis of key analogs:

Key Insights :

  • 18F-Mefway outperforms 18F-FCWAY in clinical PET studies due to superior pharmacokinetics .
  • Iodinated analogs, while potent in vitro, face challenges in vivo due to poor blood-brain barrier permeability .
Functional Analogs with Therapeutic Potential
Compound Name Structural Modification Pharmacological Action Therapeutic Application Key Findings References
WAY-100635 N/A 5-HT1A antagonist Research tool Blocks pre- and postsynaptic 5-HT1A receptors; no intrinsic agonist activity.
REC-15/3079 2-Nitrophenyl substitution Dual pre/postsynaptic antagonist Lower urinary tract disorders Demonstrates efficacy in bladder function modulation; distinct from WAY-100635’s CNS focus.
8-OH-DPAT Tetralin-based agonist 5-HT1A agonist Anxiety/depression models Functional opposite of WAY-100635; used to study receptor activation pathways.

Key Insights :

  • REC-15/3079 ’s nitro group enhances peripheral activity, unlike WAY-100635’s CNS-targeted effects .
  • 8-OH-DPAT and WAY-100635 are frequently used in tandem to elucidate 5-HT1A receptor dynamics .
Radiolabeled Derivatives for Diagnostic Use
Compound Name Radiolabel Half-Life Advantages Limitations References
[<sup>11</sup>C]WAY-100635 <sup>11</sup>C 20 min High specificity; validated in human studies. Short half-life limits imaging protocols.
18F-FCWAY <sup>18</sup>F 110 min Longer half-life enables delayed imaging. Defluorination reduces signal accuracy.
18F-Mefway <sup>18</sup>F 110 min Minimal defluorination; superior quantification. Requires complex synthesis.

Key Insights :

  • 18F-Mefway is emerging as the preferred radiotracer for 5-HT1A quantification in humans .

Biological Activity

N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide, commonly referred to as WAY-100635, is a compound that has garnered significant attention in pharmacological research due to its interaction with serotonin receptors, particularly the 5-HT1A and dopamine D4 receptors. This article provides a comprehensive overview of its biological activity, including its pharmacodynamics, clinical implications, and relevant case studies.

Chemical Structure and Properties

WAY-100635 is characterized by the following structural formula:

Chemical Structure N 2 1 Piperazinyl ethyl cyclohexanecarboxamide\text{Chemical Structure }\text{N 2 1 Piperazinyl ethyl cyclohexanecarboxamide}

This compound is a member of the piperazine family and exhibits high affinity for the 5-HT1A receptor, making it a valuable tool in studying serotonergic functions.

Receptor Affinity

WAY-100635 demonstrates selective antagonistic properties at the 5-HT1A receptor. It has a dissociation constant (K_i) of approximately 0.2 nM, indicating a strong binding affinity. Its role as a competitive antagonist allows it to modulate serotonergic neurotransmission effectively .

Biological Activity

  • Serotonin Receptor Modulation : WAY-100635 has been shown to affect various central nervous system (CNS) disorders through its action on serotonin receptors. Specifically, it has been implicated in:
    • Anxiety Disorders : By blocking 5-HT1A receptors, WAY-100635 can influence anxiety-related behaviors in animal models .
    • Depression : Reduced binding of 5-HT1A receptors has been observed in depressed patients, suggesting that antagonists like WAY-100635 could play a role in therapeutic interventions .
  • Dopamine D4 Receptor Interaction : In addition to its serotonergic effects, WAY-100635 exhibits high affinity for the dopamine D4 receptor, which is involved in the modulation of mood and cognition .

Clinical Implications

Research utilizing WAY-100635 has provided insights into its potential therapeutic applications:

  • Imaging Studies : A study using PET imaging with radiolabeled derivatives of WAY-100635 demonstrated decreased 5-HT1A receptor binding in patients with major depressive disorder. This suggests that alterations in serotonin receptor availability may correlate with clinical symptoms .
  • Animal Models : Experimental studies have shown that administration of WAY-100635 can lead to anxiolytic effects in rodent models, indicating its potential utility in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity AreaMechanism of ActionObserved EffectsReferences
Anxiety Disorders5-HT1A receptor antagonismReduced anxiety-like behavior
DepressionDecreased receptor bindingCorrelation with depressive symptoms
Dopamine ModulationD4 receptor interactionPotential effects on mood and cognition
Imaging StudiesPET with radiolabeled analogsVisualization of receptor density changes

Q & A

Q. What quality control measures ensure reproducibility in receptor binding assays?

  • Protocols :

Tissue Preparation : Fresh-frozen brain sections (10 μm thickness) stored at −80°C.

Incubation Conditions : 60 minutes at 37°C in Tris-HCl buffer (pH 7.4) with 1 nM [³H]8-OH-DPAT.

Blocking : 10 μM serotonin to define non-specific binding .

Q. How are interspecies differences in 5-HT₁A pharmacology addressed?

  • Strategy : Cross-species PET/MRI co-registration (e.g., rat vs. human) using affine transformations. Validate with ex vivo autoradiography to account for receptor distribution variances .

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